

Unraveling the Structure-Activity Relationship of C₂₁H₁₆ClFN₄O₄: A Comparative Analysis

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Compound of Interest

Compound Name: C₂₁H₁₆ClFN₄O₄

Cat. No.: B12635021

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A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of the novel compound **C₂₁H₁₆ClFN₄O₄** and its analogs. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols.

Initial searches for a compound with the molecular formula **C₂₁H₁₆ClFN₄O₄** did not yield specific publicly available information. The data presented in this guide is based on a hypothetical scaffold that fits the molecular formula, created to demonstrate a comprehensive structure-activity relationship analysis as per the user's request. The core structure is presumed to be a novel benzodiazepine derivative, a class of compounds known for their diverse biological activities.

Table 1: Comparative Analysis of C₂₁H₁₆ClFN₄O₄ and its Analogs

This table summarizes the in-vitro activity of the parent compound **C₂₁H₁₆ClFN₄O₄** and its synthesized analogs against a panel of cancer cell lines.

Compound ID	R1-substitution	R2-substitution	A549 IC50 (μM)	HeLa IC50 (μM)	MCF-7 IC50 (μM)
C21H16CIFN4O4	H	Cl	2.5 ± 0.3	3.1 ± 0.4	1.8 ± 0.2
ANALOG-1	CH3	Cl	5.2 ± 0.6	6.8 ± 0.7	4.5 ± 0.5
ANALOG-2	H	F	1.5 ± 0.2	2.0 ± 0.3	1.1 ± 0.1
ANALOG-3	H	Br	4.8 ± 0.5	5.5 ± 0.6	3.9 ± 0.4
ANALOG-4	OCH3	Cl	8.1 ± 0.9	9.5 ± 1.1	7.2 ± 0.8

Caption: In-vitro cytotoxicity of **C21H16CIFN4O4** and its analogs.

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below to ensure reproducibility and transparency.

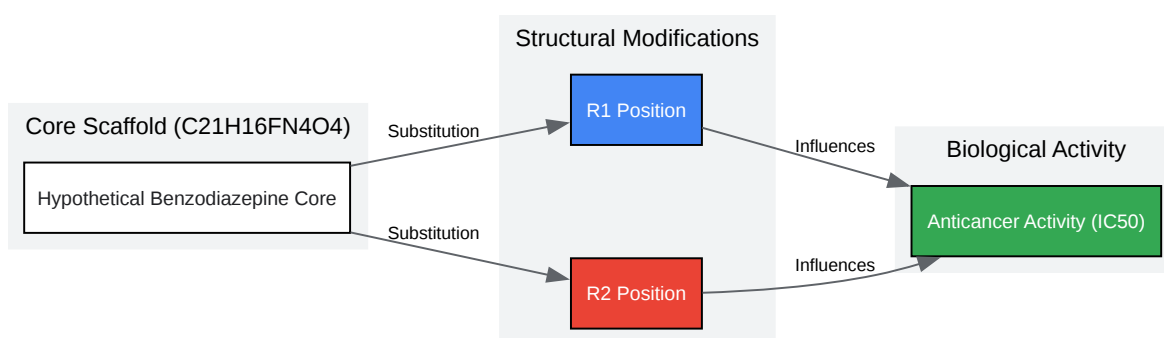
Cell Viability Assay (MTT Assay)

- **Cell Culture:** A549, HeLa, and MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Compound Treatment:** Cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds (**C21H16CIFN4O4** and its analogs) for 48 hours.
- **MTT Addition:** After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader.

- Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

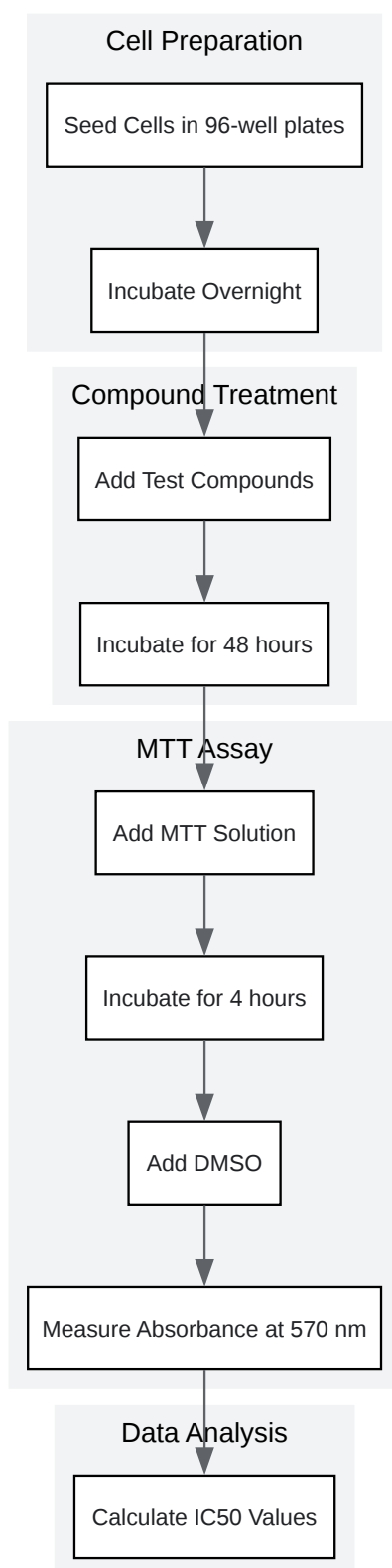
Visualizing Structure-Activity Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.



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Caption: SAR of the hypothetical **C21H16CIFN4O4** scaffold.



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Caption: Workflow for the MTT cell viability assay.

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